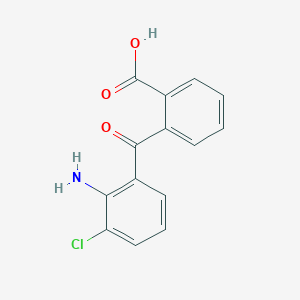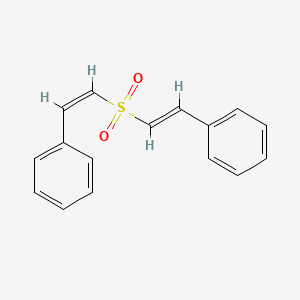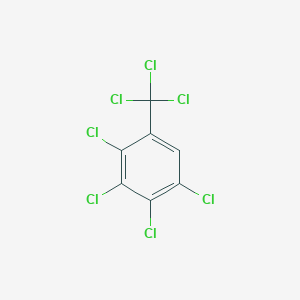![molecular formula C8H12 B14750694 Bicyclo[5.1.0]oct-3-ene CAS No. 659-84-7](/img/structure/B14750694.png)
Bicyclo[5.1.0]oct-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.1.0]oct-3-ene is an organic compound with the molecular formula C8H12. It is a bicyclic hydrocarbon that features a unique ring structure, making it an interesting subject of study in organic chemistry. The compound is known for its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[5.1.0]oct-3-ene can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . This method highlights the use of cycloaddition reactions and subsequent ring-opening processes to construct the bicyclic framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound’s synthesis typically involves standard organic synthesis techniques. These may include the use of specialized catalysts and controlled reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.1.0]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The strained ring system allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or alcohols, while reduction can produce more saturated hydrocarbons.
Scientific Research Applications
Bicyclo[5.1.0]oct-3-ene has several applications in scientific research:
Chemistry: It serves as a model compound for studying strained ring systems and their reactivity.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Mechanism of Action
The mechanism of action of bicyclo[5.1.0]oct-3-ene involves its strained ring system, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octane: Another bicyclic hydrocarbon with a different ring structure.
Bicyclo[4.2.0]octa-1,5,7-triene: A compound with a similar bicyclic framework but different functional groups.
Uniqueness
Bicyclo[5.1.0]oct-3-ene is unique due to its specific ring strain and reactivity. This makes it a valuable compound for studying the effects of ring strain on chemical reactivity and for developing new synthetic methodologies.
Properties
CAS No. |
659-84-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
bicyclo[5.1.0]oct-3-ene |
InChI |
InChI=1S/C8H12/c1-2-4-7-6-8(7)5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
AOEUXGZARHPSOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC2CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


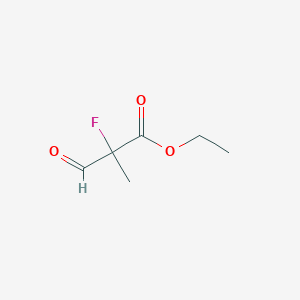
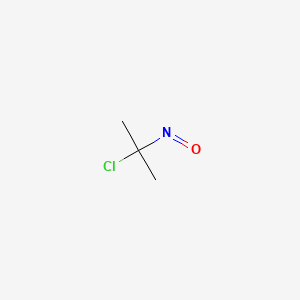
![9H-Phenanthro[2,3-d][1,3]dioxole](/img/structure/B14750627.png)
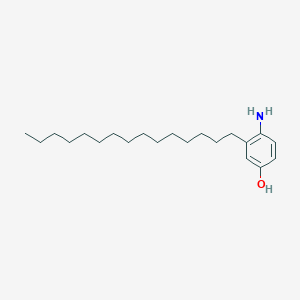
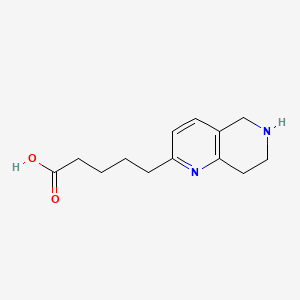
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
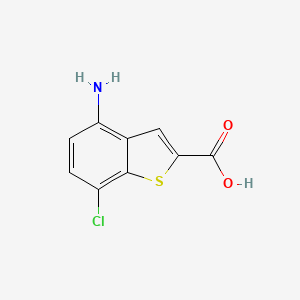
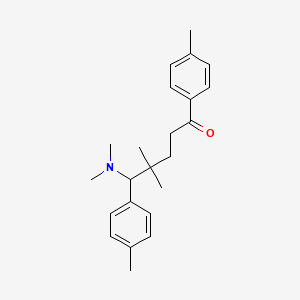
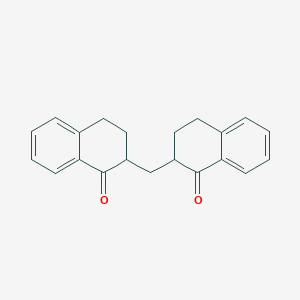
![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
